![molecular formula C11H8N2O B6256899 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 34535-42-7](/img/no-structure.png)
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a compound with the molecular weight of 184.2 . It is uniquely functionalized and has been synthesized in one to two steps by utilizing a post-Ugi modification strategy . This compound has been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Synthesis Analysis
The synthesis of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves a series of steps. A post-Ugi modification strategy is utilized in the synthesis process . The synthesis involves a two-step procedure, including the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .Molecular Structure Analysis
The molecular structure of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is represented by the Inchi Code 1S/C11H8N2O/c14-11-10-8 (6-12-11)5-7-3-1-2-4-9 (7)13-10/h1-5H,6H2, (H,12,14) .Chemical Reactions Analysis
The chemical reactions involved in the formation of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a Williamson-type reaction of two fragments. This involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a melting point of 280-283 . The compound has a molecular weight of 184.2 .Aplicaciones Científicas De Investigación
Antitumor Applications
This compound has shown potential as a selective antitumor agent. Novel derivatives of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one have been discovered with combined antitumor efficacy and cytotoxicity against different cancer cell lines in vitro .
Antileishmanial Efficacy
Uniquely functionalized derivatives of this compound were synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease .
Pharmacological Properties
The compound exhibits a broad spectrum of biological activity. It has been associated with antimicrobial, anti-nociceptive (pain relief), antipsychotic, and anti-inflammatory activities . Additionally, it has shown inhibitory activities on tumor necrosis factor production and on histone deacetylase (HDAC) .
Antibacterial Activity
Derivatives of 1H-pyrrolo[3,4-b]quinolin-3-one have been associated with significant antibacterial activity .
Antiviral and Anticonvulsant Activities
These compounds have also been linked to antiviral and anticonvulsant properties .
Hypotensive and Vasodilatory Properties
Some derivatives exhibit hypotensive (lowering blood pressure) and vasodilatory (dilating blood vessels) properties, which can be beneficial in cardiovascular diseases .
Mecanismo De Acción
Target of Action
It has been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (vl) .
Mode of Action
It’s known that the compound has potential antileishmanial activity .
Biochemical Pathways
Given its antileishmanial activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the leishmania parasite .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good oral bioavailability.
Result of Action
The compound has demonstrated potential in vitro antileishmanial activity. Among the library compounds, one derivative exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves the condensation of an arylamine with a ketone followed by cyclization and oxidation.", "Starting Materials": [ "4-chloroaniline", "2-cyclohexenone", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in acetic acid and add sodium hydroxide to form the corresponding salt.", "Step 2: Add 2-cyclohexenone to the reaction mixture and heat to reflux.", "Step 3: Allow the reaction mixture to cool and add hydrochloric acid to acidify the solution.", "Step 4: Collect the resulting solid by filtration and wash with water.", "Step 5: Cyclize the solid by heating with acetic anhydride and sulfuric acid.", "Step 6: Oxidize the resulting pyrroloquinoline with hydrogen peroxide in acetic acid to form 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one." ] } | |
Número CAS |
34535-42-7 |
Nombre del producto |
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.